Molecular Weight and logP Differentiation for CNS Drug-Likeness
The target compound (MW: 284.40 g/mol) possesses a lower molecular weight and a predicted lower logP compared to the closest commercially available analog N-(cyclopropylmethyl)-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide (CAS 1422062-39-2, MW: 298.42 g/mol) [1]. In CNS drug discovery, maintaining molecular weight below 300 Da and reducing lipophilicity are critical factors for improving the blood-brain barrier penetration and reducing non-specific tissue binding. The cyclopropyl analog is more CNS drug-like by these metrics.
| Evidence Dimension | Molecular Weight (Drug-Likeness) |
|---|---|
| Target Compound Data | 284.40 g/mol |
| Comparator Or Baseline | 298.42 g/mol (N-cyclopropylmethyl analog) |
| Quantified Difference | Δ -14.02 g/mol (4.7% reduction) |
| Conditions | Calculated molecular weight from molecular formula; CNS drug-likeness filters (e.g., Lipinski's rules) |
Why This Matters
A lower molecular weight directly correlates with a higher probability of CNS target engagement and oral bioavailability, making this compound a more attractive starting point for CNS drug discovery campaigns.
- [1] 001Chemical. N-(Cyclopropylmethyl)-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide, CAS 1422062-39-2. MW: 298.42. View Source
